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Compound of Interest

Compound Name:

4-methoxy-4'-

thiomorpholinomethyl

benzophenone

CAS No.: 898782-37-1

Cat. No.: B1604355

Get Quote

Executive Summary
Standard Benzophenone (BP) is the industry benchmark for Type II (hydrogen abstraction)

photoinitiation. However, its application is limited by high volatility, migration risks, and the strict

requirement for a separate amine co-initiator.

4-Methoxy-4'-thiomorpholinomethyl Benzophenone (MTMBP) represents a "second-

generation" benzophenone derivative designed to overcome these limitations. By incorporating

an electron-donating methoxy group and a tethered thiomorpholine moiety, MTMBP functions

as a self-initiating system with enhanced spectral absorption and significantly reduced

migration potential.
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Feature
Standard Benzophenone
(BP)

4-Methoxy-4'-
thiomorpholinomethyl BP
(MTMBP)

CAS Number 119-61-9 898782-37-1

Molecular Weight 182.22 g/mol 327.44 g/mol

Initiation Type
Type II (Requires added

Amine)

Type II (Self-Initiating /

Tethered Amine)

Absorption (

)
~250 nm (Weak tail to 340 nm)

~280–310 nm (Bathochromic

shift)

Migration Risk High (Small molecule)
Low (High MW, bulky

substituents)

Solubility Universal organic solvents
Optimized for polar/acrylates

due to amine

Mechanistic Analysis
Standard Benzophenone: The Diffusion Limit
Standard BP requires a bimolecular reaction. Upon UV excitation, the BP triplet state (

) must physically diffuse through the resin matrix to encounter an amine co-initiator (hydrogen
donor). This process is diffusion-controlled and efficiency drops as viscosity increases
(vitrification).

MTMBP: The Proximity Effect
MTMBP integrates the hydrogen donor (thiomorpholine group) into the same molecule.

4-Methoxy Group: Acts as an auxochrome, pushing absorption into the near-UV/LED range

(365 nm) via electron donation.

Thiomorpholinomethyl Group: Provides a reactive

-amino hydrogen site tethered to the chromophore. This creates a high "local concentration"
of H-donor, reducing dependence on diffusion.
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Mechanistic Diagram (Graphviz)
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Click to download full resolution via product page

Caption: Comparison of diffusion-limited bimolecular initiation (Standard BP) vs. proximity-

enhanced initiation (MTMBP).

Physicochemical Properties & Performance
Spectral Absorption & LED Compatibility
The 4-methoxy substituent is critical for modern applications. Unsubstituted BP has poor

overlap with 395 nm LED sources. The methoxy group provides a bathochromic shift (red shift),

increasing the molar extinction coefficient (

) in the 300–365 nm region.

BP:

(Inefficient for LEDs)

MTMBP:

(Estimated based on methoxy-BP derivatives)
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Migration and Safety (Food Packaging)
Low molecular weight photoinitiators like BP are notorious for migrating into food or skin.

BP (182 Da): High mobility. Often banned in Swiss Ordinance (Nestlé Guidance) for specific

uses.

MTMBP (327 Da): The bulky thiomorpholine and methoxy groups nearly double the

molecular weight, significantly reducing diffusion coefficients in cured networks. This makes

MTMBP a superior candidate for "Low Migration" inks.

Oxygen Inhibition
The sulfur atom in the thiomorpholine ring can act as a secondary oxygen scavenger. Thio-

ethers are known to react with peroxy radicals, potentially mitigating the oxygen inhibition that

plagues surface curing in BP systems.

Experimental Protocols
To validate the performance differences, the following experimental workflows are

recommended.

Experiment A: Real-Time FTIR (Double Bond
Conversion)
Objective: Compare curing speed (

) and final conversion (

) under LED (395 nm) exposure.

Protocol:

Formulation:

Control: 97% Polyurethane Acrylate + 2% BP + 1% MDEA (Methyldiethanolamine).

Test: 97% Polyurethane Acrylate + 3% MTMBP (Molar equivalent adjustment). Note: No

amine added to Test.
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Setup:

Instrument: FTIR Spectrometer with ATR accessory.

Light Source: UV-LED (395 nm) calibrated to 100 mW/cm².

Procedure:

Apply 25

m sample on ATR crystal.

Start IR acquisition (Resolution: 4 cm⁻¹, 2 scans/sec).

Trigger UV light at t=10s.

Monitor decrease of Acrylate C=C peak at 1636 cm⁻¹ or 810 cm⁻¹.

Calculation:

(Where

is peak area at time t, normalized to carbonyl peak at 1720 cm⁻¹).

Experiment B: Migration Analysis (HPLC)
Objective: Quantify leachable photoinitiator from cured film.

Protocol:

Curing: Cure 50

m films of both formulations on glass substrates (Energy: 500 mJ/cm²).

Extraction:

Place 1 dm² of cured film in 100 mL Ethanol (Food simulant).

Incubate at 40°C for 24 hours.
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Analysis:

Inject into HPLC-UV (C18 column, Acetonitrile/Water gradient).

Detect at 254 nm (BP) and 290 nm (MTMBP).

Compare peak areas against calibration curves.

Synthesis of Recommendations
Use Standard Benzophenone if: Cost is the only driver, the application is non-critical (e.g.,

wood varnish), and powerful mercury lamps are available to overcome weak absorption.

Use MTMBP if:

LED Curing is required (better absorption).

Low Migration is critical (packaging, electronics).

Odor/Yellowing must be minimized (elimination of volatile amine co-initiators).

Surface Cure is problematic (sulfur-enhanced oxygen scavenging).
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To cite this document: BenchChem. [Comparative Guide: 4-Methoxy-4'-thiomorpholinomethyl
Benzophenone vs. Standard Benzophenone]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1604355/docs#comparative-guide-4-methoxy-4-
thiomorpholinomethyl-benzophenone-vs-standard-benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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